4-{2-[4-Amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide
Description
The compound 4-{2-[4-Amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide is a 1,2,4-triazole derivative featuring a 3-methoxyphenyl substituent at position 5 of the triazole ring, an amino group at position 4, and a thioacetyl linkage connecting to a benzamide moiety. Its structure combines electron-rich aromatic systems (methoxyphenyl, benzamide) with the heterocyclic triazole core, which is known for diverse biological activities, including antimicrobial and anti-inflammatory properties .
Properties
IUPAC Name |
4-[[2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S/c1-27-14-4-2-3-12(9-14)17-22-23-18(24(17)20)28-10-15(25)21-13-7-5-11(6-8-13)16(19)26/h2-9H,10,20H2,1H3,(H2,19,26)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGFKYTXQXQJQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-Amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting 3-methoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the triazole ring.
Thioacetylation: The triazole derivative is then subjected to thioacetylation using thioacetic acid to introduce the thioacetyl group.
Coupling with Benzamide: The final step involves coupling the thioacetylated triazole with 4-aminobenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-Amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, base catalysts like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-{2-[4-Amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of 4-{2-[4-Amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and benzamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including antiviral, antibacterial, and anticancer activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Triazole Ring
Halogen vs. Methoxy Substituents
- Chlorine’s electron-withdrawing nature may alter the triazole’s electronic environment, affecting binding to biological targets compared to the electron-donating methoxy group.
- 4-Amino-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione (): The 3-methoxybenzyl group introduces a methylene spacer between the triazole and aromatic ring, increasing conformational flexibility.
Heteroaromatic Substituents
- The allyl group at position 4 may increase metabolic instability but offers sites for further functionalization .
Physicochemical and Structural Properties
Hydrogen Bonding and Solubility
- The target compound’s benzamide and methoxyphenyl groups contribute to moderate solubility via hydrogen bonding (N-H and O-CH₃ interactions). In contrast, the hydroxyl group in 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione () enhances solubility through stronger O-H∙∙∙S and N-H∙∙∙O bonds but may reduce lipid bilayer penetration .
Crystal Packing and Stability
- The dihedral angle between the triazole and aromatic rings (e.g., 67.51° in ) influences molecular conformation. A smaller angle in the target compound (hypothetically) could enhance planar stacking interactions, improving crystallinity and stability .
Antimicrobial Potential
- Triazole derivatives with electron-withdrawing groups (e.g., chlorine in ) often exhibit stronger antimicrobial activity due to increased membrane interaction. However, methoxy-substituted analogs may show selectivity for specific bacterial strains .
Anti-inflammatory and Antiviral Activity
- The thione-containing analog in demonstrated notable anti-inflammatory activity, likely due to sulfur’s redox activity. The target compound’s thioacetyl group may offer similar benefits but with modified pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
